molecular formula C6H11NaO4 B041771 Sodium phenolate trihydrate CAS No. 156150-40-2

Sodium phenolate trihydrate

Cat. No.: B041771
CAS No.: 156150-40-2
M. Wt: 170.14 g/mol
InChI Key: QAJGUMORHHJFNJ-UHFFFAOYSA-M
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Description

Dibupyron, also known as metamizole, is a non-opioid analgesic and antipyretic compound. It is widely used for its pain-relieving and fever-reducing properties. Dibupyron has been utilized in various clinical settings for over 75 years and is known for its additional spasmolytic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibupyron is synthesized through a multi-step process. The initial step involves the reaction of 4-methylaminoantipyrine with formaldehyde to form 4-methylaminoantipyrine formaldehyde. This intermediate is then reacted with sodium methanesulfonate to produce dibupyron. The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from -20°C to 0°C .

Industrial Production Methods

Industrial production of dibupyron involves large-scale synthesis using similar reaction conditions as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Dibupyron undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted dibupyron compounds .

Scientific Research Applications

Dibupyron has a wide range of scientific research applications:

Mechanism of Action

Dibupyron exerts its effects through its active metabolites, specifically arachidonoyl-4-methylaminoantipyrine and arachidonoyl-4-aminoantipyrine. These metabolites inhibit the synthesis of prostaglandins, which are involved in pain and fever pathways. Dibupyron also acts on the hypothalamus to regulate body temperature and reduce fever .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibupyron is unique in its combination of analgesic, antipyretic, and spasmolytic activities. Unlike ibuprofen and aspirin, it does not have significant anti-inflammatory effects, making it suitable for patients who require pain and fever relief without anti-inflammatory action .

Properties

IUPAC Name

sodium;phenoxide;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O.Na.3H2O/c7-6-4-2-1-3-5-6;;;;/h1-5,7H;;3*1H2/q;+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJGUMORHHJFNJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[O-].O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635573
Record name Sodium phenoxide--water (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156150-40-2
Record name Sodium phenoxide--water (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium phenoxide trihydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium phenolate trihydrate
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